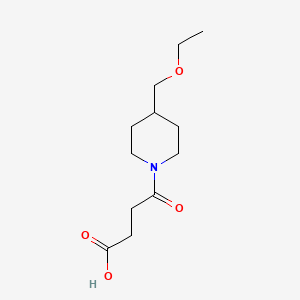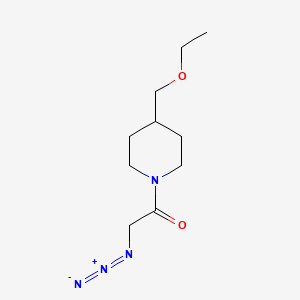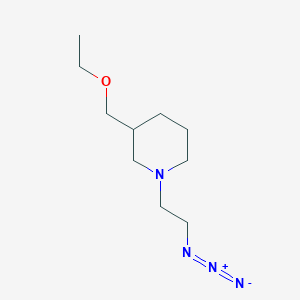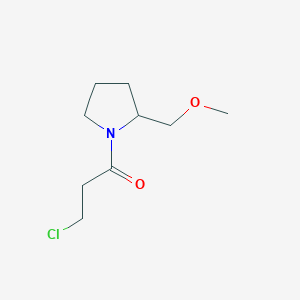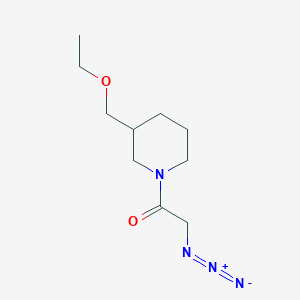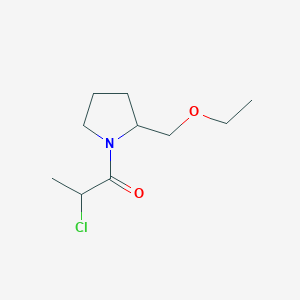![molecular formula C11H11Cl2NO2 B1476953 2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2092104-23-7](/img/structure/B1476953.png)
2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, also known as 2-Chloro-7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl ethyl ether, is an organic compound that has been used for a variety of scientific research applications. This compound is a member of the oxazepin family, which is a class of heterocyclic compounds that are characterized by their five-membered ring structure. It is a colorless, volatile liquid with a pungent odor and a boiling point of 133°C. 2-Chloro-7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl ethyl ether has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Electronic Properties
Research on compounds structurally related to 2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has focused on their crystal and electronic structures. For instance, the crystal structure analysis of related compounds has revealed significant insights into their molecular conformation, intermolecular interactions, and electronic properties. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in materials science and molecular electronics. The crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, for example, demonstrates intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for designing molecular assemblies and functional materials (Aydın et al., 2017).
Pharmacological Potential
Another area of interest is the pharmacological potential of benzoxazepine derivatives, including their interaction with histamine receptors and other G protein-coupled receptors (GPCRs). The study of dibenzo[b,f][1,4]oxazepines and related compounds has shown that the chlorination pattern on these molecules can significantly influence their binding affinity to histamine receptors (H1R and H4R) and serotonin receptors (5-HT2AR), suggesting potential applications in designing receptor-selective ligands. Such compounds have been identified as promising candidates for developing new therapeutic agents with specific receptor targeting capabilities (Naporra et al., 2016).
Synthesis and Applications in Organic Chemistry
The synthesis of benzoxazepine derivatives and their hybrids with other heterocycles, such as triazoles, has been explored for potential antibacterial and anticancer applications. The development of novel synthetic routes to these compounds enables the exploration of their biological activities. For example, benzoxepine-1,2,3-triazole hybrids have shown promising activity against certain bacterial strains and cancer cell lines, highlighting the potential of these compounds in medicinal chemistry and drug discovery (Kuntala et al., 2015).
Propiedades
IUPAC Name |
2-chloro-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-6-11(15)14-3-4-16-10-2-1-9(13)5-8(10)7-14/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHUKLGBVBDBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCl)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




